molecular formula C12H21BN2O2 B11872464 (2,6-Bis((dimethylamino)methyl)phenyl)boronic acid CAS No. 89291-18-9

(2,6-Bis((dimethylamino)methyl)phenyl)boronic acid

Cat. No.: B11872464
CAS No.: 89291-18-9
M. Wt: 236.12 g/mol
InChI Key: DAKUDWQOAVXJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Bis((dimethylamino)methyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of boronic acid functional groups attached to a phenyl ring substituted with dimethylamino groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Bis((dimethylamino)methyl)phenyl)boronic acid typically involves the reaction of 2,6-bis((dimethylamino)methyl)phenyl lithium with a boron-containing reagent such as boron trichloride or boronic esters. The reaction is usually carried out under an inert atmosphere to prevent the oxidation of the boronic acid group. The reaction conditions often include low temperatures and the use of solvents like tetrahydrofuran or diethyl ether to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification techniques such as recrystallization or chromatography is common to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,6-Bis((dimethylamino)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Oxidizing agents: Hydrogen peroxide, sodium perborate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Boronic esters or borates.

    Reduction: Boranes or other reduced boron compounds.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(2,6-Bis((dimethylamino)methyl)phenyl)boronic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in drug delivery systems and as a boron carrier in neutron capture therapy.

    Medicine: Explored for its role in the synthesis of pharmaceuticals and as a potential therapeutic agent.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2,6-Bis((dimethylamino)methyl)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols, amines, and other nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)phenylboronic acid
  • 2-(Dimethylamino)phenylboronic acid pinacol ester
  • Boronic esters with similar substituents

Uniqueness

(2,6-Bis((dimethylamino)methyl)phenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other boronic acids. This uniqueness makes it particularly valuable in certain chemical transformations and applications where other boronic acids may not be as effective.

Properties

CAS No.

89291-18-9

Molecular Formula

C12H21BN2O2

Molecular Weight

236.12 g/mol

IUPAC Name

[2,6-bis[(dimethylamino)methyl]phenyl]boronic acid

InChI

InChI=1S/C12H21BN2O2/c1-14(2)8-10-6-5-7-11(9-15(3)4)12(10)13(16)17/h5-7,16-17H,8-9H2,1-4H3

InChI Key

DAKUDWQOAVXJES-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC=C1CN(C)C)CN(C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.